Zilantel

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

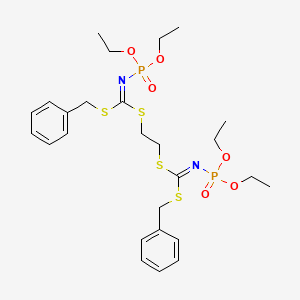

(E)-1-benzylsulfanyl-1-[2-[(Z)-C-benzylsulfanyl-N-diethoxyphosphorylcarbonimidoyl]sulfanylethylsulfanyl]-N-diethoxyphosphorylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O6P2S4/c1-5-31-35(29,32-6-2)27-25(39-21-23-15-11-9-12-16-23)37-19-20-38-26(28-36(30,33-7-3)34-8-4)40-22-24-17-13-10-14-18-24/h9-18H,5-8,19-22H2,1-4H3/b27-25-,28-26+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPAAISSUBSIDF-ZQZMJUSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N=C(SCCSC(=NP(=O)(OCC)OCC)SCC1=CC=CC=C1)SCC2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(/N=C(\SCCS/C(=N/P(=O)(OCC)OCC)/SCC1=CC=CC=C1)/SCC2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O6P2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016599 | |

| Record name | Zilantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22012-72-2 | |

| Record name | Zilantel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022012722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zilantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZILANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I50276Z58E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Blueprint of Muscle Growth: An In-depth Guide to Zilpaterol's Mechanism of Action in Bovine Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Zilpaterol, a potent β2-adrenergic agonist, in bovine muscle cells. By dissecting the signaling cascades, experimental data, and methodologies, this document serves as a critical resource for professionals engaged in animal science, pharmacology, and drug development.

Core Mechanism: β2-Adrenergic Receptor-Mediated Signaling

Zilpaterol hydrochloride (ZH) exerts its primary effects by binding to and activating β-adrenergic receptors (β-ARs) on the surface of bovine muscle cells.[1][2] While there are multiple subtypes of β-ARs, Zilpaterol predominantly interacts with the β2-adrenergic receptor, the most prevalent subtype in bovine muscle and adipose tissue.[3] This interaction initiates a well-defined intracellular signaling cascade that ultimately leads to increased protein accretion and muscle hypertrophy.[3][4]

The canonical pathway involves the activation of a stimulatory G-protein (Gs) coupled to the β2-AR. This, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[5] As a crucial second messenger, cAMP activates protein kinase A (PKA), which then phosphorylates a multitude of downstream target proteins.[2][5] This phosphorylation cascade is responsible for the subsequent changes in protein synthesis and degradation that drive muscle growth.[2]

Beyond the classical PKA pathway, cAMP can also activate the Exchange Protein Activated by cAMP (Epac), presenting an alternative signaling route.[5] The activation of these pathways culminates in several key cellular responses, including alterations in gene expression, shifts in muscle fiber type, and modulation of the protein degradation machinery.[1][5] Specifically, Zilpaterol treatment has been shown to induce a shift towards more glycolytic, fast-twitch muscle fibers, such as myosin heavy chain IIX.[1][6]

Quantitative Effects on Gene and Protein Expression

Experimental studies utilizing bovine satellite cells (BSCs) and in vivo models have provided quantitative insights into the molecular changes induced by Zilpaterol. These changes are critical for understanding the hypertrophic response.

Regulation of β-Adrenergic Receptors

Prolonged exposure to β-agonists can lead to receptor desensitization and downregulation, a feedback mechanism that attenuates the cellular response over time.[7] Studies on bovine myoblasts have shown that Zilpaterol treatment leads to a decrease in the mRNA abundance of β1-AR, β2-AR, and β3-AR.[2][8] Furthermore, Western blot analysis has confirmed a reduction in the protein content of the β2-AR in Zilpaterol-treated myotube cultures.[8] This downregulation is a key consideration for the duration of Zilpaterol administration in livestock.

| Gene/Protein | Treatment | Fold Change (mRNA) | P-value | Reference |

| β1-AR mRNA | 1 µM ZH in myoblasts | Decrease | < 0.05 | [2][8] |

| β2-AR mRNA | 0.01 and 1 µM ZH in myoblasts | Decrease | < 0.05 | [2][8] |

| β3-AR mRNA | 0.01 and 1 µM ZH in myoblasts | Decrease | < 0.05 | [2][8] |

| β2-AR Protein | ZH-treated myotubes | Decrease | < 0.05 | [8] |

Modulation of Myogenic and Proteolytic Genes

Zilpaterol influences the expression of genes involved in muscle fiber type determination and protein turnover. A notable effect is the increased expression of Myosin Heavy Chain (MHC) IIX, which corresponds to a shift towards fast-twitch, glycolytic muscle fibers.[1][7] Concurrently, Zilpaterol has been shown to upregulate the expression of calpains and their inhibitor, calpastatin, key components of the calpain-calpastatin system that regulates protein degradation.[9] This suggests a complex regulatory role where Zilpaterol may both inhibit and modulate different aspects of proteolysis.

| Gene | Treatment | Fold Change (mRNA) | P-value | Reference |

| MHC-IIX mRNA | ZH in heifers | Tendency for greater abundance | P = 0.080 | [7] |

| MHC-IIA mRNA | ZH in heifers | Decrease | P = 0.007 | [7] |

| Calpain-1 mRNA | ZH in Nellore heifers | Increase | Not specified | [9] |

| Calpain-2 mRNA | ZH in Nellore heifers | Increase | Not specified | [9] |

| Calpastatin mRNA | ZH in Nellore heifers | Increase | Not specified | [9] |

| IGF-I mRNA | 1 µM ZH in myoblasts | Tendency to increase | P = 0.07 | [2][8] |

Experimental Protocols

The following section details the methodologies employed in key studies to elucidate the mechanism of action of Zilpaterol in bovine muscle cells.

Bovine Satellite Cell Culture and Treatment

Bovine satellite cells (BSCs) are crucial for postnatal muscle growth and serve as an excellent in vitro model.[1]

-

Isolation: BSCs are typically isolated from the semimembranosus muscle of cattle.[2][8]

-

Plating: Cells are plated on tissue culture plates coated with materials like reduced growth factor matrigel or collagen to facilitate attachment and growth.[2][8]

-

Proliferation and Differentiation: BSCs are first grown in a proliferation medium, often containing fetal bovine serum, to expand their numbers. To induce differentiation and fusion into myotubes, the serum concentration in the medium is typically reduced.

-

Zilpaterol Treatment: Zilpaterol hydrochloride is added to the culture medium at various concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM) for specific durations (e.g., 48 hours) to assess its effects on proliferating myoblasts or fused myotubes.[2][8] In some experiments, a β2-AR antagonist, such as ICI-118,551, is used in combination with Zilpaterol to confirm that the observed effects are mediated through the β2-AR.[2][8]

Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a standard technique to quantify changes in mRNA abundance.

-

RNA Isolation: Total RNA is extracted from treated and control cells or tissues.

-

Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is then used as a template for PCR with gene-specific primers for the target genes (e.g., β-ARs, MHCs, IGF-I) and a reference gene (e.g., RPS9) for normalization. The amplification of DNA is monitored in real-time using a fluorescent dye.

-

Data Analysis: The relative abundance of the target gene mRNA is calculated using methods such as the ΔΔCT method.[3]

Protein Abundance Analysis: Western Blotting

Western blotting is employed to detect and quantify specific proteins.

-

Protein Extraction: Total protein is extracted from the cell or tissue samples.

-

SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., β2-AR). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody.

-

Visualization and Quantification: The signal from the secondary antibody is detected, and the intensity of the protein band is quantified, often relative to a loading control protein to ensure equal protein loading.

Conclusion

The mechanism of action of Zilpaterol in bovine muscle cells is a multifaceted process initiated by the activation of the β2-adrenergic receptor. The subsequent cAMP-PKA signaling cascade orchestrates a series of molecular events, including the modulation of gene expression related to muscle fiber type and protein turnover, ultimately leading to muscle hypertrophy. The in-depth understanding of these pathways, supported by quantitative data from in vitro and in vivo studies, is paramount for the strategic development and application of growth-promoting agents in the livestock industry. The experimental protocols outlined provide a foundational framework for future research aimed at further dissecting the intricate molecular network regulated by Zilpaterol and other β-adrenergic agonists.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Interactive Effects of Zinc and Zilpaterol Hydrochloride on Bovine β-Adrenergic Receptors [scirp.org]

- 4. meatscience.org [meatscience.org]

- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [iastatedigitalpress.com]

- 8. Zilpaterol hydrochloride alters abundance of β-adrenergic receptors in bovine muscle cells but has little effect on de novo fatty acid biosynthesis in bovine subcutaneous adipose tissue explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zilpaterol hydrochloride improves beef yield, changes palatability traits, and increases calpain-calpastatin gene expression in Nellore heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Function of Zilpaterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilpaterol is a synthetic β2-adrenergic agonist that has been utilized in the livestock industry as a feed additive to enhance growth performance and carcass leanness in cattle.[1][2] This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, pharmacokinetics, and pharmacodynamics of Zilpaterol. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Properties

Zilpaterol hydrochloride is a racemic mixture of the (6R,7R) and (6S,7S) enantiomers.[2] Its chemical name is (±)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino)-imidazo[4,5,1-jk]-[3]benzazepin-2(1H)-one hydrochloride.[4]

Table 1: Physicochemical Properties of Zilpaterol Hydrochloride

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₉N₃O₂·HCl | [5] |

| Molecular Weight | 297.78 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [6] |

| Stereochemistry | Racemic mixture of (6R,7R) and (6S,7S) enantiomers | [2] |

Mechanism of Action

Zilpaterol functions as a potent β2-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors located on the cell membranes of various tissues, including skeletal muscle and adipose tissue.[7][8]

Signaling Pathway

Activation of the β2-adrenergic receptor by Zilpaterol initiates a downstream signaling cascade mediated by the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of the drug.

Figure 1. Zilpaterol's β2-Adrenergic Signaling Pathway.

Binding Affinity

Zilpaterol exhibits a higher binding affinity for the β2-adrenergic receptor compared to the β1-adrenergic receptor.

Table 2: Zilpaterol Binding Affinity (Ki) for Adrenergic Receptors

| Receptor Subtype | Ki (M) | Reference(s) |

| β1-Adrenergic Receptor | 1.0 x 10⁻⁵ | [3] |

| β2-Adrenergic Receptor | 1.1 x 10⁻⁶ | [3] |

Pharmacokinetics

Following oral administration, Zilpaterol is readily absorbed. Pharmacokinetic studies in cattle indicate that a steady-state concentration is achieved within 12 days of continuous feeding.

Table 3: Pharmacokinetic Parameters of Zilpaterol in Cattle (where available)

| Parameter | Value | Reference(s) |

| Time to Peak Concentration (Tmax) | Not explicitly stated in reviewed literature | - |

| Peak Plasma Concentration (Cmax) | Not explicitly stated in reviewed literature | - |

| Area Under the Curve (AUC) | Not explicitly stated in reviewed literature | - |

| Elimination Half-Life (t½) | 11.9–13.2 hours (first phase) | [2] |

| Metabolism | Primarily hepatic, with major metabolites being deisopropyl-zilpaterol and hydroxy-zilpaterol.[3] | |

| Excretion | Primarily via urine (approximately 85-88%) and feces (approximately 8-9%).[2] |

Pharmacodynamics

The primary pharmacodynamic effects of Zilpaterol in cattle are increased muscle mass (hypertrophy) and decreased fat deposition. These effects are a direct result of the activation of β2-adrenergic receptors in skeletal muscle and adipose tissue.

Effects on Muscle Growth

Zilpaterol promotes muscle hypertrophy by increasing protein synthesis and decreasing protein degradation.[9] Studies have shown that Zilpaterol administration leads to an increase in the cross-sectional area of fast-twitch muscle fibers (Type IIx).[10]

Effects on Adipose Tissue

In adipose tissue, the activation of β2-adrenergic receptors by Zilpaterol stimulates lipolysis (the breakdown of fat) and inhibits lipogenesis (the synthesis of fat).[11]

Table 4: Summary of Zilpaterol's Effects on Cattle Performance and Carcass Characteristics (Meta-analysis data)

| Parameter | Effect of Zilpaterol | Reference(s) |

| Average Daily Gain (ADG) | Increased | [12][13] |

| Feed Efficiency (Gain:Feed) | Improved | [12][13] |

| Hot Carcass Weight (HCW) | Increased | [12][13] |

| Longissimus Muscle Area (LMA) | Increased | [12][13] |

| Fat Thickness | Decreased | [12][13] |

| Warner-Bratzler Shear Force (WBSF) | Increased (indicating reduced tenderness) | [12][13] |

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the study of Zilpaterol. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Competitive Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of Zilpaterol to β-adrenergic receptors.

Figure 2. Workflow for a Competitive Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the target β-adrenergic receptors in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by differential centrifugation.

-

Binding Assay: In a multi-well plate, incubate the prepared membranes with a constant concentration of a suitable radiolabeled antagonist (e.g., [³H]dihydroalprenolol) and a range of concentrations of unlabeled Zilpaterol.

-

Incubation: Allow the binding reaction to reach equilibrium at a controlled temperature (e.g., 25°C).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Zilpaterol concentration. The IC50 value (the concentration of Zilpaterol that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Feedlot Cattle Performance Trial

This protocol describes a typical experimental design for evaluating the effects of Zilpaterol on cattle performance.

Methodology:

-

Animal Selection and Allocation: A cohort of cattle of similar breed, age, and weight are randomly allocated to treatment and control groups.

-

Acclimation Period: All animals are subjected to an acclimation period on a common basal diet.

-

Treatment Period: The treatment group receives the basal diet supplemented with Zilpaterol at a specified concentration (e.g., 8.3 mg/kg of feed on a dry matter basis) for a defined period (e.g., 20-40 days) at the end of the finishing period.[6] The control group continues to receive the basal diet without Zilpaterol.

-

Data Collection: Throughout the trial, individual animal weights and feed intake are recorded regularly to calculate average daily gain (ADG) and feed efficiency (gain:feed ratio).

-

Withdrawal Period: A mandatory withdrawal period (e.g., 3 days) is observed before slaughter, during which Zilpaterol is removed from the feed.[6]

-

Carcass Evaluation: Following slaughter, carcass data, including hot carcass weight, dressing percentage, longissimus muscle area, and fat thickness, are collected.

-

Statistical Analysis: The collected data are statistically analyzed to determine the effects of Zilpaterol supplementation on performance and carcass characteristics.

Quantitative Real-Time PCR (qRT-PCR) for Muscle Gene Expression

This protocol outlines the general steps for analyzing changes in gene expression in muscle tissue following Zilpaterol treatment.

Figure 3. Workflow for Quantitative Real-Time PCR Analysis.

Methodology:

-

Sample Collection: Obtain muscle biopsies from both control and Zilpaterol-treated animals and immediately snap-freeze them in liquid nitrogen.

-

RNA Isolation: Extract total RNA from the muscle tissue using a suitable method, such as a TRIzol-based protocol or a commercial kit.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity via gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

Quantitative PCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA template, gene-specific forward and reverse primers for the target gene(s) and a stable reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene(s) in the Zilpaterol-treated group compared to the control group using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Immunohistochemistry for Muscle Fiber Typing

This protocol provides a general framework for the immunohistochemical analysis of muscle fiber types.

Methodology:

-

Tissue Preparation: Section frozen muscle samples using a cryostat and mount the sections onto microscope slides.

-

Fixation and Permeabilization: Fix the tissue sections with a suitable fixative (e.g., cold acetone or paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100) to allow antibody penetration.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with primary antibodies specific for different myosin heavy chain isoforms (e.g., anti-MyHC I for slow-twitch fibers, anti-MyHC IIa and anti-MyHC IIx for fast-twitch fibers).

-

Secondary Antibody Incubation: After washing, incubate the sections with fluorescently labeled secondary antibodies that recognize the primary antibodies.

-

Counterstaining and Mounting: Counterstain the nuclei with a fluorescent dye (e.g., DAPI) and mount the slides with an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the stained sections using a fluorescence microscope and capture images. Analyze the images to determine the proportion and cross-sectional area of each muscle fiber type.

Conclusion

Zilpaterol is a potent β2-adrenergic agonist that exerts significant effects on muscle growth and fat metabolism in cattle. Its mechanism of action is well-characterized, involving the activation of the β2-adrenergic receptor and the subsequent cAMP-PKA signaling pathway. The pharmacodynamic effects of Zilpaterol on livestock performance are well-documented, leading to increased lean muscle mass and improved feed efficiency. The experimental protocols outlined in this guide provide a foundation for further research into the molecular and physiological effects of Zilpaterol and other β-adrenergic agonists. A thorough understanding of its molecular structure and function is crucial for its responsible use and for the development of future growth-promoting agents in the agricultural and pharmaceutical industries.

References

- 1. fao.org [fao.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 5. Effects of Zilpaterol Hydrochloride Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perspectives on the application of zilpaterol hydrochloride in the United States beef industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research | PLOS One [journals.plos.org]

- 8. Technique for quantitative RT-PCR analysis directly from single muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Immunohistochemical Identification of Muscle Fiber Types in Mice Tibialis Anterior Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simplified Immunohistochemical Classification of Skeletal Muscle Fibres in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]

- 13. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

Zilpaterol Hydrochloride and Skeletal Muscle Hypertrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilpaterol hydrochloride (ZH) is a β-adrenergic agonist chemically classified as a phenethanolamine.[1] It is utilized in the livestock industry, particularly in cattle and sheep, as a feed additive to enhance growth performance and carcass characteristics.[2][3] Administered typically during the final 20 to 40 days of the finishing period, ZH effectively repartitions nutrients to promote skeletal muscle growth while reducing fat deposition.[4][5] This mechanism leads to significant improvements in muscle mass, feed efficiency, and overall lean yield.[4][6] This technical guide provides an in-depth examination of the molecular and physiological effects of Zilpaterol hydrochloride on skeletal muscle hypertrophy, including the underlying signaling pathways, quantitative impacts on muscle fibers, and detailed experimental protocols for its study.

Mechanism of Action

The hypertrophic effects of Zilpaterol hydrochloride are initiated through its specific interaction with β-adrenergic receptors on the surface of muscle cells.

Zilpaterol acts as a potent agonist for the β2-adrenergic receptor (β2-AR) , which is the predominant subtype found in the skeletal muscle and adipose tissue of cattle.[2][4] The binding of ZH to the β2-AR triggers a conformational change in the receptor, activating an associated intracellular G-protein. This activation initiates a downstream signaling cascade:

-

Adenylate Cyclase Activation: The stimulated G-protein activates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger.

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[7][8]

-

Modulation of Protein Metabolism: PKA activation is a critical juncture that leads to the ultimate physiological effects of ZH, namely the dual modulation of protein synthesis and degradation pathways, resulting in net protein accretion.[2][7]

Overstimulation of β-adrenergic receptors can lead to their desensitization and internalization, a process that may regulate the cellular response to prolonged exposure to the agonist.[4]

Effects on Skeletal Muscle Physiology

Zilpaterol hydrochloride induces significant changes at the cellular and genetic levels, culminating in observable muscle growth.

Muscle Fiber Hypertrophy

The primary effect of ZH is an increase in the size of existing muscle fibers (hypertrophy). This effect is not uniform across all fiber types. Research consistently shows that ZH preferentially increases the cross-sectional area (CSA) of fast-twitch, glycolytic Myosin Heavy Chain (MHC) IIX fibers .[4] Effects on the CSA of slow-twitch, oxidative MHC-I and intermediate MHC-IIA fibers are generally not statistically significant.[4] This targeted hypertrophy of MHC-IIX fibers contributes to the overall increase in muscle mass and can lead to a shift toward a more glycolytic muscle phenotype.[7]

Gene and Protein Expression

ZH administration alters the transcriptional landscape of skeletal muscle. A notable effect is the significant decrease in the mRNA abundance of MHC-IIA .[4][9] Concurrently, there is often a trend towards, or a significant increase in, the mRNA expression of MHC-IIX .[4][10][11]

The expression of the receptors themselves is also modulated. In-vitro studies on bovine satellite cells have shown that ZH treatment can decrease the mRNA levels of β1-AR, β2-AR, and β3-AR.[7][12] Furthermore, Western blot analyses have confirmed a decrease in the protein content of the β2-AR in myotube cultures treated with ZH, suggesting a post-transcriptional regulatory mechanism or receptor downregulation in response to sustained agonism.[7][8]

Protein Metabolism

The net gain in muscle protein is a result of ZH's dual influence on protein synthesis and degradation. Beta-adrenergic agonists are known to increase protein synthesis and decrease protein degradation.[2][4] One of the key mechanisms for reduced protein degradation involves the calpain-calpastatin system. The calpains are a family of proteases that play a role in post-mortem muscle protein breakdown. Their activity is inhibited by calpastatin. Studies have shown that ZH supplementation can increase the mRNA expression of calpain-1, calpain-2, and their endogenous inhibitor, calpastatin, suggesting a complex regulatory role in protein turnover.[13]

Quantitative Effects of Zilpaterol Hydrochloride

The following tables summarize the quantitative data from key studies investigating the effects of Zilpaterol hydrochloride.

Table 1: Effect of Zilpaterol Hydrochloride on Myosin Heavy Chain (MHC) Fiber Cross-Sectional Area (CSA) in Heifers

| Fiber Type | Control (CSA in µm²) | Zilpaterol HCl (CSA in µm²) | Percentage Change | P-value | Reference |

|---|---|---|---|---|---|

| MHC-I | 3430 | 3652 | +6.5% | 0.297 | [4] |

| MHC-IIA | 3857 | 4476 | +16.0% | 0.101 | [4] |

| MHC-IIX | 4248 | 5499 | +29.4% | 0.017 |[4] |

Table 2: Effect of Zilpaterol Hydrochloride on Relative Gene Expression in Muscle Tissue and Myoblasts

| Gene | Animal/Cell Model | Treatment | Outcome | P-value | Reference |

|---|---|---|---|---|---|

| MHC-IIA mRNA | Feedlot Heifers | In vivo feeding | Decreased Abundance | 0.007 | [4] |

| MHC-IIX mRNA | Feedlot Heifers | In vivo feeding | Tendency for Increased Abundance | 0.080 | [4] |

| β1-AR mRNA | Bovine Myoblasts | 1 µM ZH in vitro | Decreased Abundance | < 0.05 | [7][12] |

| β2-AR mRNA | Bovine Myoblasts | 0.01 & 1 µM ZH in vitro | Decreased Abundance | < 0.05 | [7][12] |

| β3-AR mRNA | Bovine Myoblasts | 0.01 & 1 µM ZH in vitro | Decreased Abundance | < 0.01 | [7][12] |

| IGF-I mRNA | Bovine Myoblasts | 1 µM ZH in vitro | Tendency for Increased Abundance | 0.07 | [7][12] |

| β2-AR Protein | Bovine Myotubes | ZH in vitro | Decreased Protein Content | < 0.05 |[8][12] |

Key Experimental Protocols

This section provides detailed methodologies for the primary techniques used to assess the effects of Zilpaterol hydrochloride on skeletal muscle.

In Vivo Animal Study Workflow

A typical in vivo study involves supplementing the feed of livestock for a defined period before slaughter and subsequent tissue analysis.

Immunohistochemical Analysis of Muscle Fibers

This protocol is used to visualize and quantify different muscle fiber types and their cross-sectional areas.[14][15]

-

Tissue Sectioning: Using a cryostat maintained at -20°C, cut 10-µm transverse sections from the OCT-embedded frozen muscle blocks. Mount sections onto charged glass slides.[14][16]

-

Fixation and Permeabilization: Air dry the slides for 15-30 minutes. Some protocols may include a brief fixation step with cold 4% paraformaldehyde or acetone, followed by washes in phosphate-buffered saline (PBS). Permeabilize with a solution like 0.1-0.5% Triton X-100 in PBS.

-

Blocking: To prevent non-specific antibody binding, incubate the sections in a blocking solution (e.g., 10% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with a cocktail of primary antibodies specific to different myosin heavy chain isoforms (e.g., anti-MyHC-I, anti-MyHC-IIA, anti-MyHC-IIB). Antibodies should be diluted in blocking buffer.

-

Washing: Wash the slides three times for 5 minutes each in PBS to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate sections for 1 hour at room temperature in the dark with a cocktail of fluorophore-conjugated secondary antibodies. Each secondary antibody should specifically recognize the isotype of one of the primary antibodies and carry a distinct fluorescent tag (e.g., Alexa Fluor 488, 594, 647).

-

Nuclear Staining and Mounting: Wash the slides three times for 5 minutes each in PBS. Perform a final incubation with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes. Rinse, and mount the slides with an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images with software (e.g., ImageJ) to quantify the number, percentage, and cross-sectional area of each fiber type.[14]

Gene Expression Analysis via qRT-PCR

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive method to measure changes in mRNA abundance for specific genes of interest.[17][18]

-

RNA Isolation: Homogenize 20-50 mg of frozen muscle tissue in 1 mL of a TRIzol-like reagent.[3] Process the sample according to the manufacturer's protocol to isolate total RNA.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios. Assess RNA integrity using gel electrophoresis or a bioanalyzer.[18]

-

DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.

-

cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.[17]

-

Quantitative PCR: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., MHC-IIX) and a reference (housekeeping) gene (e.g., RPS9, GAPDH), and a SYBR Green or TaqMan-based master mix.[4][19]

-

Thermal Cycling: Run the reaction on a real-time PCR instrument. A typical protocol includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[17] A melt curve analysis should be performed at the end for SYBR Green assays to confirm product specificity.

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the 2-ΔΔCq method, normalizing the data to the expression of the stable reference gene(s).[4]

Conclusion

Zilpaterol hydrochloride is a potent modulator of skeletal muscle physiology, driving significant hypertrophy primarily through the β2-adrenergic signaling pathway. Its action results in a net accretion of muscle protein by increasing protein synthesis and decreasing degradation. This effect is most pronounced in fast-twitch MHC-IIX fibers, leading to a measurable increase in their cross-sectional area and a corresponding shift in gene expression profiles. The detailed protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate and understand the mechanisms underpinning Zilpaterol hydrochloride-induced muscle growth.

References

- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 2. Interactive Effects of Zinc and Zilpaterol Hydrochloride on Bovine β-Adrenergic Receptors [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. Making sure you're not a bot! [iastatedigitalpress.com]

- 5. Effects of Zilpaterol Hydrochloride Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. cibtech.org [cibtech.org]

- 11. Effects of duration of zilpaterol hydrochloride and days on the finishing diet on carcass cutability, composition, tenderness, and skeletal muscle gene expression in feedlot steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zilpaterol hydrochloride alters abundance of β-adrenergic receptors in bovine muscle cells but has little effect on de novo fatty acid biosynthesis in bovine subcutaneous adipose tissue explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zilpaterol hydrochloride improves beef yield, changes palatability traits, and increases calpain-calpastatin gene expression in Nellore heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunohistochemical Identification of Muscle Fiber Types in Mice Tibialis Anterior Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. chs.uky.edu [chs.uky.edu]

- 17. Gene Profiling Studies in Skeletal Muscle by Quantitative Real-Time Polymerase Chain Reaction Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research | PLOS One [journals.plos.org]

- 19. pubcompare.ai [pubcompare.ai]

Zilpaterol's Core Signaling Pathways in Livestock: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilpaterol, a β2-adrenergic agonist, is a feed additive utilized in the livestock industry to enhance muscle growth, improve feed efficiency, and increase carcass leanness. Its mechanism of action revolves around the modulation of key signaling pathways within muscle and adipose tissues. This technical guide provides an in-depth exploration of the core signaling cascades activated by Zilpaterol in livestock, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways

Zilpaterol primarily exerts its effects through the activation of β2-adrenergic receptors (β2-AR), initiating a cascade of intracellular events that ultimately lead to skeletal muscle hypertrophy and altered fat metabolism. The key pathways involved are the β-adrenergic receptor signaling cascade, modulation of myosin heavy chain (MHC) isoform expression, and the regulation of the calpain-calpastatin system.

β2-Adrenergic Receptor Signaling Pathway

The canonical pathway activated by Zilpaterol is the β2-adrenergic receptor signaling cascade. Upon binding to β2-ARs on the surface of myocytes, Zilpaterol triggers a conformational change in the receptor, leading to the activation of the stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1] This increase in intracellular cAMP activates protein kinase A (PKA).[2] PKA then phosphorylates various downstream targets, which collectively promote protein synthesis and inhibit protein degradation, resulting in muscle hypertrophy.[3]

Zilpaterol administration has also been shown to downregulate the expression of β-adrenergic receptors themselves, potentially as a feedback mechanism to prolonged stimulation.[4][5]

Modulation of Myosin Heavy Chain (MHC) Isoform Expression

Zilpaterol treatment influences the composition of muscle fibers by altering the expression of different myosin heavy chain (MHC) isoforms.[6] Specifically, it promotes a shift from slower, more oxidative fiber types (MHC-I and MHC-IIA) towards faster, more glycolytic fiber types (MHC-IIX).[6][7] This shift is associated with an increase in muscle fiber cross-sectional area and contributes to the overall muscle hypertrophy observed with Zilpaterol supplementation.[7]

Regulation of the Calpain-Calpastatin System

The calpain-calpastatin system is a crucial endogenous proteolytic system that plays a significant role in postmortem meat tenderization.[8] Zilpaterol has been shown to increase the mRNA expression of both calpains (Calpain-1 and Calpain-2) and their endogenous inhibitor, calpastatin.[9] The increased expression of calpastatin is thought to contribute to the observed decrease in meat tenderness in animals supplemented with Zilpaterol.[9] The mechanism by which Zilpaterol upregulates these genes is not fully elucidated but may be an indirect effect of the broader physiological changes induced by the β-agonist.

Quantitative Data Summary

The following tables summarize the quantitative effects of Zilpaterol on key components of the described signaling pathways.

Table 1: Effect of Zilpaterol on β-Adrenergic Receptor mRNA Expression in Bovine Myoblasts

| Zilpaterol Concentration | Target Gene | Change in mRNA Expression | P-value | Reference |

| 1 µM | β1-AR | Decreased | < 0.05 | [4] |

| 0.01 µM | β2-AR | Decreased | < 0.05 | [4] |

| 1 µM | β2-AR | Decreased | < 0.05 | [4] |

| 0.01 µM | β3-AR | Decreased | < 0.05 | [4] |

| 1 µM | β3-AR | Decreased | < 0.05 | [4] |

Table 2: Effect of Zilpaterol on Myosin Heavy Chain (MHC) mRNA Expression in Bovine Skeletal Muscle

| Treatment | Target Gene | Change in mRNA Expression | P-value | Reference |

| Zilpaterol (in vivo) | MHC-IIA | Decreased | = 0.007 | [7] |

| Zilpaterol (in vivo) | MHC-IIX | Increased | < 0.01 | [6] |

| 10 µM Zilpaterol (in vitro) | MHC-IIX | Increased | < 0.05 | [10] |

Table 3: Effect of Zilpaterol on Calpain System Gene Expression in Bovine Skeletal Muscle

| Treatment | Target Gene | Change in mRNA Expression | P-value | Reference |

| Zilpaterol (in vivo) | Calpain-1 | Increased | Not specified | [9] |

| Zilpaterol (in vivo) | Calpain-2 | Increased | Not specified | [9] |

| Zilpaterol (in vivo) | Calpastatin | Increased | Not specified | [9] |

Detailed Experimental Protocols

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is a generalized representation based on methodologies cited in the referenced literature.[4][6][11][12][13][14]

a. RNA Isolation and Quantification:

-

Total RNA is extracted from tissue samples (e.g., skeletal muscle) using a suitable method, such as TRIzol reagent, following the manufacturer's instructions.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

-

RNA integrity is assessed, for example, by agarose gel electrophoresis to visualize intact 18S and 28S ribosomal RNA bands.

b. cDNA Synthesis:

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

The reaction typically includes the RNA template, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.

-

The reaction is incubated according to the manufacturer's protocol (e.g., 25°C for 10 min, 42°C for 50 min, and 70°C for 15 min).

c. Real-Time PCR:

-

qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).

-

The reaction mixture contains cDNA, forward and reverse primers for the target and reference genes, and a qPCR master mix.

-

A typical thermal cycling profile includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).

-

A melt curve analysis is performed at the end of the run for SYBR Green-based assays to ensure the specificity of the amplified product.

d. Data Analysis:

-

The cycle threshold (Ct) values are determined for each sample.

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to one or more stable reference genes (e.g., GAPDH, β-actin).[14]

Western Blotting for Protein Expression Analysis

This protocol is a generalized representation based on methodologies cited in the referenced literature.[4][15]

a. Protein Extraction and Quantification:

-

Tissue samples are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

-

The protein concentration is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay.

b. Gel Electrophoresis and Transfer:

-

Protein samples are denatured by boiling in Laemmli buffer.

-

Equal amounts of protein are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and separated by electrophoresis.

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

c. Immunodetection:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system.

d. Data Analysis:

-

The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).

-

The expression of the target protein is normalized to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.

Conclusion

Zilpaterol activates a network of signaling pathways in livestock that converge to promote muscle hypertrophy and alter nutrient partitioning. The primary mechanism is the activation of the β2-adrenergic receptor, leading to a cAMP-PKA-mediated cascade that enhances protein accretion. Concurrently, Zilpaterol induces a shift towards more glycolytic muscle fiber types and modulates the calpain-calpastatin system, which has implications for meat quality. A thorough understanding of these molecular mechanisms is crucial for optimizing the use of Zilpaterol in livestock production and for the development of future growth-promoting agents. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. Use of Beta-Adrenergic Receptor Agonists in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 2. cAMP signaling in skeletal muscle adaptation: hypertrophy, metabolism, and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 4. Zilpaterol hydrochloride alters abundance of β-adrenergic receptors in bovine muscle cells but has little effect on de novo fatty acid biosynthesis in bovine subcutaneous adipose tissue explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. cibtech.org [cibtech.org]

- 7. Making sure you're not a bot! [iastatedigitalpress.com]

- 8. scielo.org.co [scielo.org.co]

- 9. Zilpaterol hydrochloride improves beef yield, changes palatability traits, and increases calpain-calpastatin gene expression in Nellore heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 11. mdpi.com [mdpi.com]

- 12. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gene-quantification.de [gene-quantification.de]

- 14. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Zilpaterol Hydrochloride Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type - PMC [pmc.ncbi.nlm.nih.gov]

Zilpaterol as a β2-Adrenergic Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zilpaterol is a potent β2-adrenergic agonist utilized in the livestock industry to enhance muscle growth and improve feed efficiency. This technical guide provides a comprehensive overview of the pharmacological properties of Zilpaterol, focusing on its mechanism of action, receptor binding affinity, and physiological effects. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for research and drug development applications.

Introduction

Zilpaterol hydrochloride is an orally active β-adrenergic receptor (AR) agonist approved for use in feedlot cattle in several countries.[1] It is administered during the final stages of feeding to increase lean muscle mass, improve feed efficiency, and enhance carcass yield.[1][2] The pharmacological effects of Zilpaterol are primarily mediated through its interaction with β2-adrenergic receptors in muscle and fat tissues, leading to significant metabolic shifts that favor protein accretion over fat deposition.[3][4]

Mechanism of Action: β2-Adrenergic Signaling

Zilpaterol functions as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon binding, Zilpaterol induces a conformational change in the receptor, leading to the activation of the associated Gs protein. This initiates a downstream signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The accumulation of intracellular cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets, ultimately leading to alterations in gene transcription and protein metabolism that underpin the observed physiological effects.[1][5]

The primary outcomes of this signaling pathway in skeletal muscle are an increase in protein synthesis and a decrease in protein degradation.[3] In adipose tissue, the same pathway promotes lipolysis and inhibits lipogenesis.[3]

References

The Discovery and Development of Zilpaterol: A Technical Guide for Animal Science

An In-depth Examination of a Key β-Adrenergic Agonist

Abstract

Zilpaterol, a potent β2-adrenergic agonist, has played a significant role in modern animal science, particularly in the beef cattle industry. Marketed under the brand name Zilmax by Intervet, a subsidiary of Merck & Co., it is utilized to enhance growth performance and carcass leanness in the final stages of production.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and application of Zilpaterol. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the scientific foundation of this compound.

Introduction: The Quest for Production Efficiency

The development of Zilpaterol emerged from the ongoing effort within the animal agriculture sector to improve production efficiency and meet the global demand for high-quality protein. Growth-promoting technologies have been a cornerstone of this endeavor, with a focus on increasing muscle mass and reducing fat deposition in livestock. Zilpaterol hydrochloride, a synthetic phenethanolamine, represents a significant advancement in this field.[2] Its primary function is to act as a repartitioning agent, shifting nutrient utilization from fat synthesis (lipogenesis) towards muscle protein accretion.[3][4]

Zilpaterol was first approved for use in Mexico and South Africa in the late 1990s and subsequently received approval from the U.S. Food and Drug Administration (FDA) in 2006 for use in cattle.[5][6] Its application is typically restricted to the final 20 to 40 days of the finishing period, followed by a mandatory withdrawal period of three days in the United States to ensure minimal residual levels in the meat.[1][4]

Mechanism of Action: The β-Adrenergic Signaling Pathway

Zilpaterol exerts its effects by binding to and activating β-adrenergic receptors (β-ARs) on the surface of muscle and fat cells.[4][7] While it can interact with both β1 and β2-ARs, it demonstrates a higher affinity for the β2 subtype, which is predominant in skeletal muscle.[6][8] This interaction initiates a cascade of intracellular events.

The binding of Zilpaterol to the β2-AR activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[9] As a crucial second messenger, cAMP activates protein kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, ultimately leading to:

-

In Muscle Cells: An increase in protein synthesis and a decrease in protein degradation, resulting in muscle hypertrophy.[8][10]

-

In Fat Cells: A decrease in lipogenesis (fat synthesis) and an increase in lipolysis (fat breakdown).[3][4][10]

This repartitioning of energy and nutrients is the fundamental mechanism behind Zilpaterol's observed effects on animal growth and carcass composition.

Quantitative Effects on Animal Performance and Carcass Characteristics

Numerous studies have quantified the impact of Zilpaterol supplementation on feedlot cattle. The data consistently demonstrates significant improvements in key production metrics.

Animal Performance

| Parameter | Control | Zilpaterol-Treated | % Change | Citation(s) |

| Average Daily Gain (ADG) | Varies | Increased | +9.5% to +25% | [10][11][12] |

| Feed Efficiency (Gain:Feed) | Varies | Improved | +12.5% to +25% | [10][11][12] |

| Final Body Weight | Varies | Increased | ~8 kg heavier | [12][13] |

Carcass Characteristics

| Parameter | Control | Zilpaterol-Treated | Absolute/Percentage Change | Citation(s) |

| Hot Carcass Weight (HCW) | Varies | Increased | +15 kg to +3.2% | [11][12][13] |

| Dressing Percentage | Varies | Increased | +1.5% to +2.0% | [11][13] |

| Ribeye Area (Longissimus dorsi) | Varies | Increased | +6.5% | [11] |

| 12th-Rib Fat Thickness | Varies | Decreased | -5.2% | [11] |

| USDA Yield Grade | Varies | Improved | Lower (more lean) | [11][14] |

| Warner-Bratzler Shear Force | Varies | Increased | Higher (less tender) | [11][13][14] |

Experimental Protocols: A Methodological Overview

The evaluation of Zilpaterol's efficacy and safety has been conducted through numerous controlled studies. While specific details may vary, a general experimental workflow can be outlined.

Animal Selection and Management

-

Animals: Studies typically utilize commercially representative beef cattle, often steers or heifers of various breeds.[2][11][14]

-

Housing: Animals are housed in feedlot pens under conditions that mimic commercial production.[15]

-

Diet: A high-energy finishing diet is provided to all animals, with the only variable being the inclusion of Zilpaterol.[2][8]

Treatment Administration

-

Dosage: The standard approved dosage of Zilpaterol hydrochloride is 8.33 mg/kg of dietary dry matter.[10][13]

-

Duration: Supplementation is administered for the final 20 to 40 days of the finishing period.[10][13]

-

Withdrawal: A mandatory withdrawal period of at least 3 days prior to slaughter is observed.[10][13]

Data Collection and Analysis

-

Performance Data: Live animal weights are recorded at the beginning and end of the treatment period to calculate ADG and feed efficiency.

-

Carcass Data: Following slaughter, standard industry procedures are used to measure HCW, dressing percentage, ribeye area, fat thickness, and yield grade.[16][17]

-

Meat Quality Analysis: Warner-Bratzler shear force testing is commonly employed to objectively measure meat tenderness.[16][17]

-

Residue Analysis: Tissue samples (muscle, liver, kidney) are collected to determine the concentration of Zilpaterol and its metabolites using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][18][19]

Historical Development and Regulatory Landscape

Zilpaterol was developed by Intervet, a subsidiary of Merck & Co.[1] The development process involved extensive research and clinical trials to establish its efficacy and safety for both the target animals and consumers of the resulting meat products.[20][21] The approval process required the submission of comprehensive data to regulatory agencies such as the FDA.[6]

The use of Zilpaterol is not without controversy, and it is banned in several countries, including those in the European Union.[12] Concerns have been raised regarding potential impacts on animal welfare and meat quality, specifically tenderness.[1][22][23] In 2013, Merck temporarily suspended sales of Zilmax in the U.S. and Canada to conduct further research in response to concerns about animal mobility.[22] The product was later reintroduced with a five-step plan to ensure its responsible use, including enhanced training and certification for users.[24]

Conclusion

Zilpaterol is a scientifically well-characterized β2-adrenergic agonist that has demonstrated significant efficacy in improving growth performance and carcass leanness in beef cattle. Its mechanism of action through the β-adrenergic signaling pathway is well understood, leading to a repartitioning of nutrients towards muscle growth. While its use has been associated with a decrease in meat tenderness and has faced regulatory scrutiny in some regions, it remains a valuable tool for enhancing production efficiency in the global beef industry when used according to approved guidelines. Further research continues to explore its optimal application and address any potential concerns.

References

- 1. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Interactive Effects of Zinc and Zilpaterol Hydrochloride on Bovine β-Adrenergic Receptors [scirp.org]

- 6. Inhibitory effects of the beta-adrenergic receptor agonist zilpaterol on the LPS-induced production of TNF-alpha in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN1147902A - Zilperol hydrochloride with special crystal form, its preparation method and intermediate product used - Google Patents [patents.google.com]

- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of zilpaterol hydrochloride duration of feeding on performance and carcass characteristics of feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP2935275B9 - An improved process for making zilpaterol - Google Patents [patents.google.com]

- 12. Zilpaterol - Wikipedia [en.wikipedia.org]

- 13. WO2014095822A1 - An improved process for making zilpaterol - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. The Effects of Different Zilpaterol Hydrochloride Feed Supplements and Extended Aging Periods on the Meat Quality of Feedlot Bulls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]

- 18. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. msd-animal-health.com [msd-animal-health.com]

- 21. merck-animal-health.com [merck-animal-health.com]

- 22. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Making sure you're not a bot! [iastatedigitalpress.com]

- 24. merck.com [merck.com]

Zilpaterol's Effect on Nutrient Repartitioning in Beef Cattle: A Technical Guide

Introduction

Zilpaterol hydrochloride (ZH) is a β-adrenergic agonist utilized in the beef industry as a nutrient repartitioning agent.[1][2] Administered during the final 20 to 40 days of the finishing period, ZH enhances lean muscle growth while reducing fat deposition.[3][4] This compound belongs to the catecholamine family and functions by binding to β-adrenergic receptors, primarily the β2-subtype, in muscle and fat tissues.[5][6][7] The subsequent activation of these receptors initiates a signaling cascade that shifts metabolism towards protein accretion and away from fat storage, thereby improving production efficiency and carcass characteristics.[5][6][8] This guide provides an in-depth examination of the mechanisms, quantitative effects, and experimental considerations of Zilpaterol in beef cattle for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways

Zilpaterol hydrochloride exerts its effects by modulating intracellular signaling pathways in skeletal muscle and adipose tissue. The primary mechanism involves its function as a β2-adrenergic receptor agonist.

-

Receptor Binding and Signal Transduction: ZH binds to β2-adrenergic receptors on the cell membranes of muscle and fat cells.[5][6] This binding activates the G-protein coupled receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[7][9]

-

Muscle Tissue Response: The increase in intracellular cAMP activates Protein Kinase A (PKA). PKA, in turn, initiates a phosphorylation cascade that results in:

-

Increased Protein Synthesis: Leading to hypertrophy of muscle fibers. Studies have shown that ZH supplementation increases the cross-sectional area of muscle fibers, particularly the fast-twitch Type IIX myosin heavy chain (MHC) fibers.[10]

-

Decreased Protein Degradation: Contributing further to net protein accretion.[10]

-

-

Adipose Tissue Response: In adipocytes, the activation of PKA leads to:

This coordinated response in muscle and fat tissue results in the profound repartitioning of nutrients from fat to protein depots.[5][6][12]

Quantitative Data on Performance and Carcass Traits

The administration of Zilpaterol hydrochloride leads to significant and measurable improvements in feedlot performance and carcass characteristics. The following tables summarize quantitative data from various studies.

Table 1: Effects of Zilpaterol on Feedlot Performance

| Parameter | Control | Zilpaterol HCl | Change | Reference(s) |

| Average Daily Gain (ADG), kg/day | ~1.1 | ~1.3 | +9.5% to 18.2% | [13][14] |

| Feed Efficiency (Gain:Feed) | Varies | Varies | +12.5% to 35.9% | [4][14] |

| Dry Matter Intake (DMI) | Varies | Varies | Decreased or No Change | [15][16] |

Table 2: Effects of Zilpaterol on Carcass Characteristics

| Parameter | Control | Zilpaterol HCl | Change | Reference(s) |

| Hot Carcass Weight (HCW), kg | ~345 | ~356 - 380 | +3.2% to 5% (+11 to 15 kg) | [3][14][16] |

| Dressing Percentage, % | ~64.6 | ~65.8 | +1.5% to 1.7% | [16][17] |

| Longissimus Muscle Area (LMA), cm² | ~89.7 | ~94.8 | +6.5% (~8 cm²) | [6][14][16] |

| 12th-Rib Fat Thickness, cm | Varies | Varies | -5.2% | [14] |

| USDA Yield Grade | ~2.91 | ~2.69 | Improved (Lower Value) | [3][16] |

| Marbling Score | ~442 | ~437 | Tended to Decrease | [14] |

Experimental Protocols

Standardized protocols are essential for evaluating the effects of compounds like Zilpaterol. Below is a generalized methodology based on common practices in published research.

1. Animals and Housing:

-

Subjects: Finishing beef steers or heifers (e.g., British × Continental crossbreds) with an initial body weight of approximately 300-400 kg.[14]

-

Allocation: Animals are blocked by weight and randomly assigned to treatment groups. Pens serve as the experimental unit.[14][18]

-

Housing: Cattle are housed in dirt-floor pens with adequate space and ad libitum access to feed and fresh water.[18]

2. Diet and Treatment Administration:

-

Basal Diet: A high-grain finishing diet is provided to all animals. The diet typically consists of components like cracked corn, alfalfa, molasses, and a mineral mix.[19]

-

Zilpaterol Supplementation: The treatment group receives Zilpaterol hydrochloride mixed into the total mixed ration.

-

Dosage: A common dosage is 8.33 mg/kg of diet on a dry matter basis, designed to provide 60-90 mg per head per day.[14][20]

-

Duration: ZH is fed for the last 20 to 40 days of the finishing period.[3][20]

-

Withdrawal Period: A mandatory withdrawal period of 3 to 5 days is required before slaughter.[18][20]

-

3. Data Collection and Analysis:

-

Performance Data: Individual animal weights are recorded at the beginning and end of the trial to calculate ADG. Feed delivery to each pen is recorded daily to determine DMI and calculate feed efficiency.

-

Carcass Data: Following slaughter at a commercial facility, hot carcass weight is recorded. After a 48-hour chill, standard carcass measurements are taken, including LMA, 12th-rib fat thickness, and marbling score, to determine quality and yield grades.[14]

-

Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA), with the pen considered the experimental unit to account for group feeding.

Gene Expression and Cellular Effects

Zilpaterol's repartitioning effects are underpinned by changes at the cellular and molecular levels, including altered gene expression.

-

Muscle Gene Expression:

-

Myosin Heavy Chains (MHC): ZH supplementation has been shown to increase the mRNA expression and cross-sectional area of MHC-IIX fibers, which are associated with rapid contraction and glycolytic metabolism.[10] Conversely, it can decrease the expression of MHC-IIA mRNA.[10]

-

β-Adrenergic Receptors (β-AR): Chronic exposure to ZH can lead to a downregulation of β-AR mRNA and protein abundance in muscle cells.[21] This desensitization is a feedback mechanism that could affect cellular responsiveness over prolonged exposure.[10][21]

-

-

Adipose Tissue Gene Expression:

-

Logical Relationship of Effects: The administration of Zilpaterol initiates a cascade of events. The initial pharmacological interaction at the β2-receptor leads to downstream changes in gene expression. These molecular changes manifest as alterations in cellular metabolism (increased protein synthesis, increased lipolysis), which ultimately result in the observable improvements in carcass lean yield and feedlot efficiency.

Zilpaterol hydrochloride is a potent nutrient repartitioning agent that significantly enhances beef production efficiency. By activating β2-adrenergic signaling pathways, it promotes a substantial redirection of nutrients from fat to protein deposition.[6] This results in quantifiable improvements in average daily gain, feed efficiency, hot carcass weight, and lean muscle area.[5][14] However, its use can also be associated with a decrease in marbling and an increase in meat toughness.[14][23][24] A thorough understanding of its molecular mechanisms, physiological effects, and optimal administration protocols is critical for its effective application in the beef industry and for the development of future growth-enhancing technologies.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. academic.oup.com [academic.oup.com]

- 3. meatscience.org [meatscience.org]

- 4. Effects of the Duration of Zilpaterol Hydrochloride Supplementation and Days on Feed on Performance, Carcass Traits and Saleable Meat Yield of Nellore Bulls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]

- 7. Inhibitory effects of the beta-adrenergic receptor agonist zilpaterol on the LPS-induced production of TNF-alpha in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of β-adrenergic receptors in bovine intramuscular and subcutaneous adipose tissue: comparison of lubabegron fumarate with β-adrenergic receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [iastatedigitalpress.com]

- 11. repository.arizona.edu [repository.arizona.edu]

- 12. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle [ideas.repec.org]

- 13. Comparison between the effects of zilpaterol hydrochloride and R-salbutamol fed during the finishing period on the growth and carcass characteristics of feedlot cattle [scielo.org.za]

- 14. Effects of zilpaterol hydrochloride and days on the finishing diet on feedlot performance, carcass characteristics, and tenderness in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. academic.oup.com [academic.oup.com]

- 20. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 21. Zilpaterol hydrochloride alters abundance of β-adrenergic receptors in bovine muscle cells but has little effect on de novo fatty acid biosynthesis in bovine subcutaneous adipose tissue explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Transcriptome analyses indicate that heat stress-induced inflammation in white adipose tissue and oxidative stress in skeletal muscle is partially moderated by zilpaterol supplementation in beef cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Meat Quality of Nellore Young Bulls—Effects of Different Days on Feed and Zilpaterol Hydrochloride Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of Zilpaterol Hydrochloride Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Metabolic Ripple Effects of Zilpaterol Supplementation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilpaterol hydrochloride (ZH), a β2-adrenergic agonist, is a feed supplement utilized in the final stages of beef cattle production to enhance growth performance and carcass leanness. Its mechanism of action revolves around the modulation of metabolic pathways, leading to a repartitioning of nutrients from fat to muscle accretion. This technical guide provides a comprehensive overview of the metabolic effects of Zilpaterol supplementation, detailing its impact on key biological processes, summarizing quantitative outcomes from various studies, and outlining the experimental protocols employed to elucidate these effects.

Core Metabolic Effects of Zilpaterol

Zilpaterol's primary metabolic influence stems from its interaction with β2-adrenergic receptors, predominantly in muscle and adipose tissues. This interaction triggers a cascade of intracellular signaling events that collectively alter protein, lipid, and to a lesser extent, glucose metabolism.

Protein Metabolism: A Shift Towards Anabolism

In skeletal muscle, Zilpaterol supplementation promotes hypertrophy by increasing protein synthesis and decreasing protein degradation.[1] This net anabolic effect leads to an increase in muscle mass and fiber cross-sectional area. Studies have shown that Zilpaterol can increase the cross-sectional area of fast-twitch glycolytic muscle fibers (Type IIX), contributing to the overall increase in muscle mass.[1][2]

Lipid Metabolism: Promoting Lipolysis and Inhibiting Lipogenesis

In adipose tissue, Zilpaterol stimulates lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, while simultaneously inhibiting lipogenesis, the synthesis of new fatty acids.[1][3] This leads to a reduction in overall carcass fat deposition. While Zilpaterol does not significantly alter the neutral lipid fatty acid profile of muscle, it has been observed to influence the polar lipid fatty acid composition, potentially impacting cell membrane characteristics.[1][2]

Quantitative Effects of Zilpaterol Supplementation

The following tables summarize the quantitative effects of Zilpaterol supplementation on various performance, carcass, and metabolic parameters as reported in the scientific literature.

Table 1: Effects of Zilpaterol on Feedlot Performance and Carcass Traits

| Parameter | Control | Zilpaterol | Percentage Change | Citation(s) |

| Final Body Weight (kg) | Varies | Increased by ~5-15 kg | ~1-3% increase | [4][5] |

| Average Daily Gain ( kg/day ) | Varies | Increased by ~0.15-0.4 kg | ~15-35% increase | [4][5] |

| Feed Efficiency (G:F) | Varies | Improved | ~15-30% improvement | [4][5] |

| Hot Carcass Weight (kg) | Varies | Increased by ~10-25 kg | ~3-7% increase | [4][6][7] |

| Dressing Percentage (%) | Varies | Increased by ~1-2 percentage points | ~1.5-3% increase | [4][7] |

| Longissimus Muscle Area (cm²) | Varies | Increased by ~5-10 cm² | ~7-15% increase | [8][9] |

| 12th Rib Fat Thickness (cm) | Varies | Decreased by ~0.1-0.3 cm | ~10-25% decrease | [4][6] |

| Marbling Score | Varies | Generally decreased | Variable | [4][5] |

| USDA Yield Grade | Varies | Improved (lower numerical value) | Variable | [9] |

Table 2: Effects of Zilpaterol on Muscle Fiber Characteristics

| Parameter | Control | Zilpaterol | Change | Citation(s) |

| Myosin Heavy Chain (MHC) Type I Proportion (%) | Varies | No significant change | - | [1] |

| Myosin Heavy Chain (MHC) Type IIA Proportion (%) | Varies | No significant change | - | [1] |

| Myosin Heavy Chain (MHC) Type IIX Proportion (%) | Varies | No significant change | - | [1] |

| MHC Type I Cross-Sectional Area (µm²) | Varies | No significant change | - | [1] |

| MHC Type IIA Cross-Sectional Area (µm²) | Varies | No significant change | - | [1] |

| MHC Type IIX Cross-Sectional Area (µm²) | Varies | Significantly increased | - | [1] |

Table 3: Effects of Zilpaterol on Blood Metabolites

| Metabolite | Control | Zilpaterol | Change | Citation(s) |

| Plasma Urea Nitrogen (PUN) (mg/dL) | Varies | Decreased | Indicates reduced muscle protein catabolism | [10] |

| Non-Esterified Fatty Acids (NEFA) (mEq/L) | Varies | No significant change | - | [10] |

| Glucose (mg/dL) | Varies | Decreased | - | [10] |

| Lactate (mmol/L) | Varies | No significant change | - | [10] |

| Cortisol (ng/mL) | Varies | Decreased | May indicate a moderated stress response | |

| Epinephrine (pg/mL) | Varies | Decreased | May indicate a moderated stress response |

Signaling Pathways

The metabolic effects of Zilpaterol are mediated through specific intracellular signaling pathways.

Caption: Zilpaterol signaling pathway in skeletal muscle leading to hypertrophy.

Caption: Zilpaterol signaling pathway in adipose tissue leading to reduced fat deposition.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of Zilpaterol's metabolic effects.

In Vivo Animal Growth Trials

-